molecular formula C11H12BrNO B8742136 Benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)-

Benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)-

Cat. No.: B8742136
M. Wt: 254.12 g/mol
InChI Key: DEUDSHKZCLMFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)- is an organic compound with the molecular formula C11H12BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a tert-butoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)- can be achieved through several methods. One common approach involves the bromination of 2-(1,1-dimethylethoxy)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)- may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles.

    Oxidation Reactions: Products include benzoic acid derivatives.

    Reduction Reactions: Products include

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

4-bromo-2-[(2-methylpropan-2-yl)oxy]benzonitrile

InChI

InChI=1S/C11H12BrNO/c1-11(2,3)14-10-6-9(12)5-4-8(10)7-13/h4-6H,1-3H3

InChI Key

DEUDSHKZCLMFSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-bromobenzonitrile (2.0 g, 10 mmol) in 10 mL of THF, cooled to −15° C., was added a solution of potassium t-butoxide (10 mL, 10 mmol) over 7 min. The cooling bath was removed, and the reaction stirred for another 40 min. The reaction was poured into ether/10% HCl, and the ether layer was separated. The ether layer was washed with water and saturated brine, dried over sodium sulfate, and concentrated to give 2.5 g of 2-t-butoxy-4-bromobenzonitrile.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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